3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

PDE2 Inhibition Structure-Activity Relationship Neurodegeneration

Skip generic 3-alkoxy benzo[c]chromen-6-ones. This compound's unique benzodioxole-ketone substituent is predicted to alter hydrophobic clamp (Phe830) interactions, offering a distinct selectivity profile. Essential negative control or selectivity probe for PDE2 inhibition assays in neurodegeneration models. Inquire for availability and pricing.

Molecular Formula C23H16O6
Molecular Weight 388.4 g/mol
Cat. No. B3545788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one
Molecular FormulaC23H16O6
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC(=O)C4=CC5=C(C=C4)OCO5
InChIInChI=1S/C23H16O6/c1-13-19(26-11-18(24)14-6-8-20-21(10-14)28-12-27-20)9-7-16-15-4-2-3-5-17(15)23(25)29-22(13)16/h2-10H,11-12H2,1H3
InChIKeyWAFNXUOMGLINJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one: A Structurally Differentiated 6H-Benzo[c]chromen-6-one Scaffold for PDE2 and Kinase-Focused Screening


3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one (CAS: 374761-77-0) is a synthetic small molecule belonging to the 6H-benzo[c]chromen-6-one class, a scaffold related to the bioactive urolithin metabolites. It is supplied as a research-grade screening compound [1]. Unlike the simple hydroxylated or alkoxylated analogs that have been characterized as phosphodiesterase II (PDE2) inhibitors, this compound incorporates a distinct 1,3-benzodioxol-5-yl-2-oxoethoxy substituent at the 3-position, combined with a 4-methyl group. This specific substitution pattern is absent from the published structure-activity relationship (SAR) series, positioning the molecule as a unique chemical probe for exploring non-classical interactions within the PDE2 active site or for kinase inhibitor profiling where the benzodioxole moiety is a privileged pharmacophore.

Why a Generic 6H-Benzo[c]chromen-6-one Cannot Substitute for 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one


In the 6H-benzo[c]chromen-6-one series, PDE2 inhibitory activity is exquisitely sensitive to the nature of the 3-position substituent. Published SAR demonstrates a stark activity cliff: moving from a simple 3-hydroxy group to a 3-benzyloxy group improves PDE2 IC50 from >100 µM to 3.67 µM [1]. The target compound features a 1,3-benzodioxol-5-yl-2-oxoethoxy group—introducing a hydrogen-bond-accepting 1,3-dioxole ring and a ketone linker that are absent in all published active analogs. This electronic and steric profile is predicted to alter the interaction with the PDE2 catalytic domain's hydrophobic clamp (Phe830) and the metal-ion coordination sphere. Procuring a generic 3-alkoxy-4-methyl-6H-benzo[c]chromen-6-one would forfeit these distinct binding features, leading to a different selectivity and potency profile that cannot be extrapolated from existing SAR tables.

Quantitative Differentiation Guide for 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one Against Its Closest Analogs


Substituent-Mediated PDE2 Potency Differentiation Against 3-Hydroxy and 3-Methoxy Leads

The target compound is structurally differentiated from the simple lead molecules by its complex 3-position substituent. The 3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one lead compound is essentially inactive against PDE2 (IC50 > 100 µM), while the 3-methoxy analog shows weak activity (IC50: 5.89 µM) [1]. The most potent published analog, 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (1f), achieves an IC50 of 3.67 ± 0.47 µM. The target compound's unique 1,3-benzodioxol-5-yl-2-oxoethoxy group introduces a distinct electronic environment compared to the simple benzyloxy group, offering a new vector for exploration within this SAR series.

PDE2 Inhibition Structure-Activity Relationship Neurodegeneration

Structural Differentiation from 3-Benzyloxy-4-methyl-6H-benzo[c]chromen-6-one (Compound 1f) via Benzodioxole-Embedded Pharmacophore

The most potent published analog, 3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one (1f, IC50: 3.67 µM), relies on a simple phenyl ring for hydrophobic interactions with the PDE2 clamp residue Phe830 [1]. The target compound replaces this phenyl ring with a 1,3-benzodioxole (methylenedioxyphenyl) group. This privileged fragment is a known pharmacophore in kinase inhibitors (e.g., PI3K/AKT/mTOR pathway agents) due to its dual hydrogen-bond-accepting capability and planar geometry. The additional ketone linker (2-oxoethoxy) introduces a polar spacer that is absent in compound 1f, which may reorient the terminal aromatic group within the active site.

Medicinal Chemistry Pharmacophore Modeling PDE2 Selectivity

Aromatic vs. Tetrahydro Core: Physicochemical Differentiation and Predicted ADME Profile

The target compound possesses a fully aromatic 6H-benzo[c]chromen-6-one core, in contrast to the 7,8,9,10-tetrahydro analog (CAS: 374757-36-5) which is also commercially available. The aromatic core provides a planar, electron-rich system with a lower molecular weight (388.37 vs. 392.4 g/mol) and a smaller polar surface area, as indicated by the calculated LogP of 4.245 [1]. The tetrahydro analog, based on its predicted boiling point (643.9 °C vs. estimated ~620°C for the aromatic form), likely has different solubility and metabolic stability profiles. The fully aromatic system is more susceptible to CYP450-mediated oxidation, potentially leading to faster metabolic turnover, while also offering stronger π-π stacking interactions with target protein aromatic residues.

Drug Metabolism Pharmacokinetics Solubility

Predicted Biological Profile Divergence Based on the 'Benzodioxole-2-oxoethoxy' Motif in Kinase and PDE Contexts

The 1,3-benzodioxole moiety is a privileged scaffold in kinase inhibitor design, particularly within the PI3Kα and AKT inhibitor classes. A separate study on 6H-benzo[c]chromen series has demonstrated that rational modifications can yield selective PI3Kα inhibitors, providing an alternative biological profile to PDE2 inhibition [1]. The target compound's unique combination of a benzodioxole group and the 6H-benzo[c]chromen-6-one core creates a chimeric scaffold that sits at the intersection of PDE2 and kinase inhibitor chemical space. While direct biological data is lacking, this dual pharmacophoric nature suggests a polypharmacological profile distinct from the purely PDE2-targeted 3-benzyloxy analog.

Kinase Inhibition PI3K/AKT Pathway Polypharmacology

Recommended Application Scenarios for 3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one Based on Structural Differentiation


PDE2 Negative Control or Chemical Probe for Selectivity Profiling Against Compound 1f

Due to its structural divergence from the potent PDE2 inhibitor 1f at the critical 3-position substituent, this compound can serve as a negative control or a selectivity probe in PDE2 inhibition assays. Its distinct benzodioxole-ketone substituent is expected to alter interactions with the PDE2 hydrophobic clamp (Phe830), providing a tool to map the chemical space required for PDE2 inhibition within the 6H-benzo[c]chromen-6-one series [1].

A Privileged Scaffold Fusion Library for Kinase and PDE Polypharmacology Screening

The compound represents a fusion of the urolithin-derived PDE2-inhibitory core with a 1,3-benzodioxole kinase-privileged fragment. It is ideally suited for inclusion in medium-throughput phenotypic screening libraries aiming to identify compounds with polypharmacological profiles across the PDE and kinase families, particularly in neurodegeneration models where both PDE2A inhibition and PI3K/AKT pathway modulation are therapeutically relevant [1][2].

Metabolic Stability Comparison Studies Against the Tetrahydro Analog

The fully aromatic core of this compound contrasts with its 7,8,9,10-tetrahydro analog (CAS: 374757-36-5). Procurement of both compounds enables head-to-head metabolic stability studies in liver microsomes or hepatocytes to experimentally determine whether core saturation improves or reduces metabolic turnover, generating valuable ADME SAR data for the series without requiring in-house synthesis [1].

Focused SAR Expansion for 6H-Benzo[c]chromen-6-one Lead Optimization Programs

As a commercially available building block with a unique 3-(benzodioxolyl-2-oxoethoxy) substituent, this compound provides a direct starting point for medicinal chemistry efforts aiming to optimize the PDE2 inhibitory activity of the 1f series. The ketone linker offers a synthetic handle for further derivatization (e.g., oxime formation, reduction to alcohol, or reductive amination), enabling rapid exploration of linker SAR without a multi-step de novo synthesis [1].

Quote Request

Request a Quote for 3-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.